4-nitro-1H-pyrazole-3-carboxylate
Description
4-Nitro-1H-pyrazole-3-carboxylate (CAS 55864-87-4) is a nitro-substituted pyrazole derivative with the molecular formula C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol. It is commonly synthesized as the ethyl ester, ethyl 4-nitro-1H-pyrazole-3-carboxylate, which exhibits a boiling point of 365°C at 760 mmHg and a density of 1.455 g/cm³ . The compound’s IUPAC name reflects the nitro group at position 4 and the carboxylate ester at position 3 of the pyrazole ring. However, alternative nomenclature (e.g., "5-carboxylate" in some sources) arises from pyrazole ring numbering conventions, which must be carefully interpreted .
This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its nitro group can be reduced to an amine for further functionalization. Its hazards include skin/eye irritation and respiratory toxicity, as indicated by hazard statements H302, H315, H319, and H335 .
Properties
Molecular Formula |
C4H2N3O4- |
|---|---|
Molecular Weight |
156.08 g/mol |
IUPAC Name |
4-nitro-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C4H3N3O4/c8-4(9)3-2(7(10)11)1-5-6-3/h1H,(H,5,6)(H,8,9)/p-1 |
InChI Key |
ZMAXXOYJWZZQBK-UHFFFAOYSA-M |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 4-nitro-1H-pyrazole-3-carboxylate with key analogues:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| Ethyl 4-nitro-1H-pyrazole-3-carboxylate | 55864-87-4 | C₆H₇N₃O₄ | 185.14 | Ethyl ester at C3 | 365 | 1.455 |
| Methyl 4-nitro-1H-pyrazole-3-carboxylate | 138786-86-4 | C₅H₅N₃O₄ | 171.12 | Methyl ester at C3 | Not reported | Not reported |
| Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate | 400877-57-8 | C₆H₇N₃O₄ | 185.14 | Methyl ester at C3, N1-methyl | Not reported | Not reported |
| Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate | 1245823-46-4 | C₆H₆ClN₃O₄ | 219.58 | Chloromethyl at N1, methyl ester | Not reported | Not reported |
| Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate | 2059967-37-0 | C₁₃H₁₃N₃O₄ | 275.26 | 4-Methylphenyl at N1, ethyl ester | Not reported | Not reported |
Key Observations :
- Ester Group Influence : Replacing the ethyl ester with a methyl ester (e.g., 138786-86-4) reduces molecular weight by ~14 g/mol and may alter hydrolysis kinetics, as methyl esters are generally more reactive than ethyl esters .
- The 4-methylphenyl derivative (2059967-37-0) significantly increases hydrophobicity and steric bulk, impacting solubility and synthetic utility .
- Tautomerism and Nomenclature: Discrepancies in positional numbering (e.g., "3-carboxylate" vs. "5-carboxylate") highlight the need for careful structural validation using crystallographic tools like SHELXL or Mercury .
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